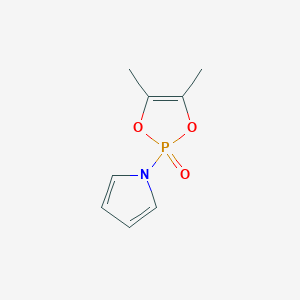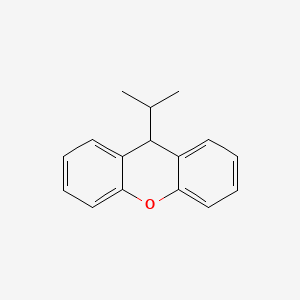
9-(Propan-2-YL)-9H-xanthene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(Propan-2-YL)-9H-xanthene is an organic compound belonging to the xanthene family Xanthenes are tricyclic compounds consisting of two benzene rings fused to a central pyran ring The compound this compound is characterized by the presence of an isopropyl group attached to the ninth position of the xanthene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Propan-2-YL)-9H-xanthene typically involves the alkylation of xanthene. One common method is the Friedel-Crafts alkylation, where xanthene is reacted with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Chemischer Reaktionen
Types of Reactions
9-(Propan-2-YL)-9H-xanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form xanthone derivatives.
Reduction: Reduction reactions can convert it to dihydroxanthene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the xanthene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Xanthone derivatives.
Reduction: Dihydroxanthene derivatives.
Substitution: Various substituted xanthenes depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
9-(Propan-2-YL)-9H-xanthene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its stable chromophore.
Wirkmechanismus
The mechanism of action of 9-(Propan-2-YL)-9H-xanthene varies depending on its application. In biological systems, it may interact with cellular components through non-covalent interactions, such as hydrogen bonding and van der Waals forces. Its photophysical properties allow it to act as a fluorescent probe, where it absorbs light at a specific wavelength and emits light at a different wavelength, aiding in the visualization of biological processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Xanthene: The parent compound without the isopropyl group.
Xanthone: An oxidized derivative of xanthene.
Fluorescein: A xanthene derivative widely used as a fluorescent dye.
Uniqueness
9-(Propan-2-YL)-9H-xanthene is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and physical properties. This structural modification can enhance its stability and alter its interaction with other molecules, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
63710-08-7 |
|---|---|
Molekularformel |
C16H16O |
Molekulargewicht |
224.30 g/mol |
IUPAC-Name |
9-propan-2-yl-9H-xanthene |
InChI |
InChI=1S/C16H16O/c1-11(2)16-12-7-3-5-9-14(12)17-15-10-6-4-8-13(15)16/h3-11,16H,1-2H3 |
InChI-Schlüssel |
NNYWTBGJYCOBOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


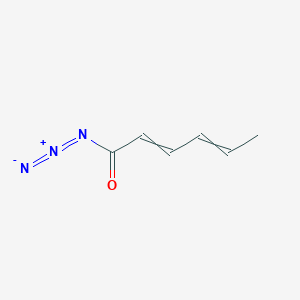
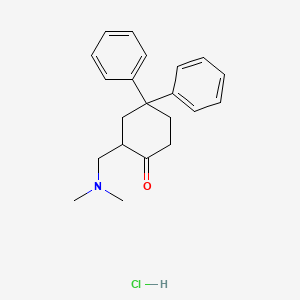

![1H-Benzimidazole-1-butanesulfonic acid, 5,6-dichloro-2-[(1,3-diethyltetrahydro-4,6-dioxo-2-thioxo-5(2H)-pyrimidinylidene)ethylidene]-3-ethyl-2,3-dihydro-, sodium salt](/img/structure/B14486672.png)

![N-[3-(Hexadecylamino)propyl]octadecanamide](/img/structure/B14486678.png)
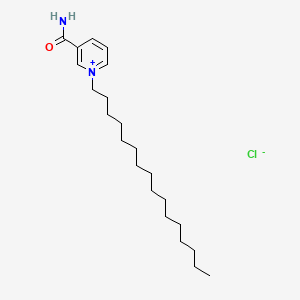
![9-Azabicyclo[6.1.0]nonane, 9-[(4-methylphenyl)sulfonyl]-](/img/structure/B14486684.png)


![2-Amino-N-[2-(4-methoxyphenyl)ethyl]-N-methylbenzamide](/img/structure/B14486709.png)
![2-{2-[2-(2-Hydroxyethoxy)phenoxy]ethoxy}phenol](/img/structure/B14486712.png)

